molecular formula C15H15IN2O4Se B12799112 Uridine, 2'-deoxy-5-iodo-3'-Se-phenyl-3'-seleno- CAS No. 144989-71-9

Uridine, 2'-deoxy-5-iodo-3'-Se-phenyl-3'-seleno-

Cat. No.: B12799112
CAS No.: 144989-71-9
M. Wt: 493.17 g/mol
InChI Key: VDYOJOMGNLKCFU-FRRDWIJNSA-N
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Description

Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that is a component of RNA.

Preparation Methods

The synthesis of uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- involves multiple steps. The starting material is typically 2’-deoxyuridine, which undergoes iodination at the 5-position to form 2’-deoxy-5-iodouridine. This intermediate is then subjected to a selenation reaction to introduce the selenium atom at the 3’-position, followed by the attachment of a phenyl group to the selenium atom . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications with high efficiency and selectivity.

Chemical Reactions Analysis

Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- has several scientific research applications:

Mechanism of Action

The mechanism of action of uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA by causing structural distortions and inhibiting essential enzymes involved in nucleic acid metabolism. The iodine and selenium modifications enhance its ability to disrupt nucleic acid synthesis and repair, making it effective against rapidly dividing cells, such as cancer cells and viruses .

Comparison with Similar Compounds

Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- is unique due to its dual modification with iodine and selenium. Similar compounds include:

These compounds share structural similarities but differ in their chemical reactivity and biological effects, highlighting the unique properties of uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno-.

Properties

CAS No.

144989-71-9

Molecular Formula

C15H15IN2O4Se

Molecular Weight

493.17 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylselanyloxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C15H15IN2O4Se/c16-10-7-18(15(21)17-14(10)20)13-6-12(11(8-19)22-13)23-9-4-2-1-3-5-9/h1-5,7,11-13,19H,6,8H2,(H,17,20,21)/t11-,12+,13-/m1/s1

InChI Key

VDYOJOMGNLKCFU-FRRDWIJNSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)[Se]C3=CC=CC=C3

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)[Se]C3=CC=CC=C3

Origin of Product

United States

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